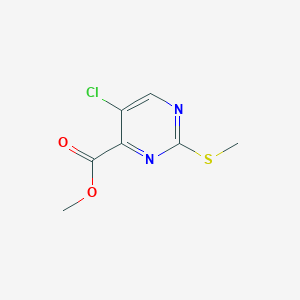

5-氯-2-(甲硫基)嘧啶-4-羧酸甲酯

描述

“Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2S . It is structurally similar to “Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate”, which is a white to yellow solid compound .

Synthesis Analysis

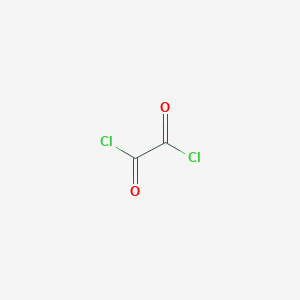

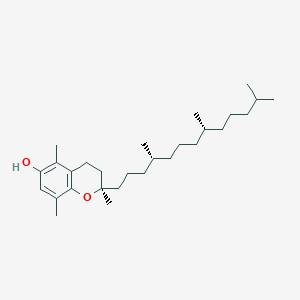

The synthesis of similar compounds has been reported in the literature. For instance, the displacement of the sulfone with formylated aniline using NaH in THF has been used to yield related compounds . Another method involved the removal of the Boc-protecting group with TFA followed by treatment with DIEA as the base .Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings . The inter-ring angle is determined by the balance between three main factors: conjugation of the electron systems of both rings, steric repulsion between the substituents on the tetrazole ring, and intramolecular H-bond-like interaction .Chemical Reactions Analysis

Investigation of reactions involving similar compounds suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives, including Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, have been studied for their potential neuroprotective and anti-neuroinflammatory properties. These compounds can be designed to target neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative conditions .

Antiviral and Anticancer Activity

The pyrimidine core is a common feature in many pharmacologically active compounds. Research has shown that pyrimidine derivatives exhibit significant antiviral and anticancer activities. This is due to their ability to interfere with the replication process of viruses and the proliferation of cancer cells. The specific mechanisms by which Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate exerts these effects would be an interesting area for further study .

Antioxidant Properties

Antioxidants are vital in protecting the body from oxidative stress and free radicals. Pyrimidine derivatives have been reported to possess antioxidant properties, which could be harnessed in the development of treatments for diseases caused by oxidative damage .

Antimicrobial Applications

The antimicrobial activity of pyrimidine derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate could provide a new avenue for combating resistant strains of bacteria .

Synthesis of Bicyclic Systems

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a building block in the synthesis of complex bicyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These systems have significant synthetic and biological importance and are used in medical and pharmaceutical fields .

Medicinal Chemistry Synthesis

This compound is used as a precursor in medicinal chemistry for the synthesis of various biologically active molecules. Its reactivity allows for the construction of compounds with potential therapeutic applications .

Kinase Inhibitors

Pyrimidine derivatives have been utilized in the synthesis of kinase inhibitors, which play a crucial role in the regulation of cellular processes. These inhibitors can be used to treat diseases like cancer by targeting specific kinases involved in cell growth and survival .

Marine Alkaloid Synthesis

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has been used in the total synthesis of marine alkaloids, such as variolin B. These alkaloids have unique biological activities and potential therapeutic applications .

作用机制

Target of Action

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

For instance, it’s noted that the compound has a low solubility in water but can dissolve in organic solvents like ethanol .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Also, they can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the compound’s stability can be affected by thermal decomposition, which can lead to the release of irritating gases and vapors .

属性

IUPAC Name |

methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBLUGJWGGDSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406100 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

CAS RN |

79686-03-6 | |

| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)